molecular formula C18H19Cl2N5OS B263721 N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

Numéro de catalogue B263721
Poids moléculaire: 424.3 g/mol
Clé InChI: LFWJRSXFOXGDCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications for a variety of neurological disorders.

Mécanisme D'action

N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine can modulate the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects:
The blockade of the dopamine D4 receptor by N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of synaptic plasticity. These effects may contribute to the therapeutic efficacy of N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine in various neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is its high selectivity for the dopamine D4 receptor, which allows for more precise modulation of the activity of this receptor. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in some experimental settings.

Orientations Futures

There are several future directions for research on N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, including the investigation of its potential therapeutic applications in other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to explore the potential side effects of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is a potent and selective antagonist of the dopamine D4 receptor that has gained significant attention in the field of neuroscience due to its potential therapeutic applications for various neurological disorders. While further research is needed to fully understand the efficacy and safety of this compound, its unique pharmacological profile makes it a promising target for future drug development.

Méthodes De Synthèse

The synthesis of N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves several steps, including the preparation of the starting materials, the coupling of the tetrazole group, and the final benzylamine coupling. The synthesis has been described in detail in several scientific publications, including a study by C. W. Lovenberg et al. in the Journal of Medicinal Chemistry.

Applications De Recherche Scientifique

N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). Several studies have demonstrated the efficacy of N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine in reducing the symptoms of these disorders in animal models.

Propriétés

Formule moléculaire

C18H19Cl2N5OS

Poids moléculaire

424.3 g/mol

Nom IUPAC

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C18H19Cl2N5OS/c1-26-17-13(10-14(19)11-16(17)20)12-21-8-5-9-27-18-22-23-24-25(18)15-6-3-2-4-7-15/h2-4,6-7,10-11,21H,5,8-9,12H2,1H3

Clé InChI

LFWJRSXFOXGDCG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1CNCCCSC2=NN=NN2C3=CC=CC=C3)Cl)Cl

SMILES canonique

COC1=C(C=C(C=C1Cl)Cl)CNCCCSC2=NN=NN2C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.